3-Amino-N-(3-hydroxypropyl)-5-methylbenzamide
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Overview
Description
3-Amino-N-(3-hydroxypropyl)-5-methylbenzamide is an organic compound with a complex structure that includes an amino group, a hydroxypropyl group, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(3-hydroxypropyl)-5-methylbenzamide typically involves multi-step organic reactions. One common approach is to start with 5-methylbenzamide and introduce the amino and hydroxypropyl groups through a series of substitution and addition reactions. The reaction conditions often require the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(3-hydroxypropyl)-5-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield carboxylic acids, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
3-Amino-N-(3-hydroxypropyl)-5-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its functional groups.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-N-(3-hydroxypropyl)-5-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxypropyl groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide: Known for its anti-inflammatory properties.
3-Amino-1-propanol: Used in the synthesis of phosphatidyl ethanolamines and other biochemical applications.
Uniqueness
3-Amino-N-(3-hydroxypropyl)-5-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-amino-N-(3-hydroxypropyl)-5-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-5-9(7-10(12)6-8)11(15)13-3-2-4-14/h5-7,14H,2-4,12H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQHTEGMLCHVFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C(=O)NCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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